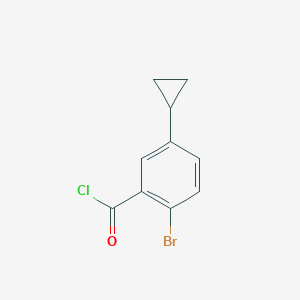![molecular formula C12H21NO2Si B1411776 Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide CAS No. 1394130-43-8](/img/structure/B1411776.png)
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
Descripción general
Descripción
“Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide” is a chemical compound with the molecular formula C12H21NOSi . It is also known as 2-(t-Butyldimethylsilyloxy)methylpyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dimethylsilyl group, which is known for its protective properties in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Green Metric Evaluation
This study by Gilbile et al. (2017) describes the modified synthesis of a compound related to "Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide". The synthesis involves N-oxidation of 2,3-lutidine and subsequent steps leading to the final compound. The green metrics assessment was also calculated to evaluate waste generation during the synthesis process (Gilbile, Bhavani, & Vyas, 2017).
Synthesis of 1-Methyl-2-pyridones
Matsumura et al. (1970) explored the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines. This research demonstrates a method for creating pyridine derivatives, which may include compounds similar to the one (Matsumura, Nashima, & Ishibashi, 1970).
Grignard Reactions on Pyridine N-Oxides
Binns and Suschitzky (1971) conducted a study on the Grignard reactions on pentachloropyridine 1-oxide, which is related to the pyridine derivative . The study provides insights into the chemical behavior and potential reactivity of similar compounds (Binns & Suschitzky, 1971).
Complex Formation with Mercury Halides
Ahuja and Rastogi (1970) investigated the formation of complexes between pyridine N-oxides and mercury(II) halides. This research might offer insights into the interaction potentials of similar pyridine derivatives with metal ions (Ahuja & Rastogi, 1970).
Method for Preparing Heterocyclic N-Oxide
Zhong et al. (2004) developed a method for oxidizing pyridines to their N-oxides, which may be applicable to the compound , providing a way to synthesize its N-oxide form (Zhong, Guo, & Song, 2004).
Prevention of Freezing Damage
Nash (1961) explored the potential of pyridine N-oxide to protect living cells against freezing damage. This could be an important application of similar pyridine derivatives in biological contexts (Nash, 1961).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWTSSOTLCXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




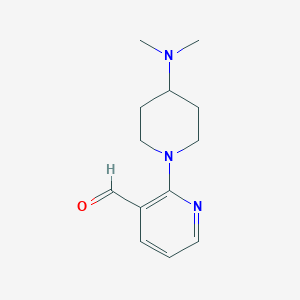
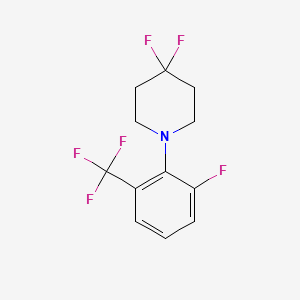
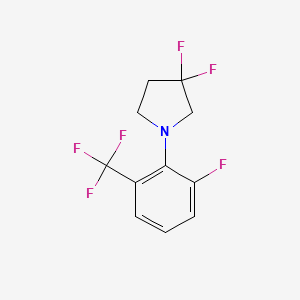
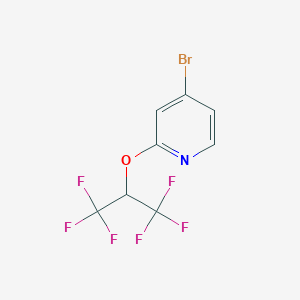
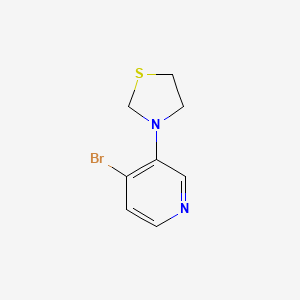
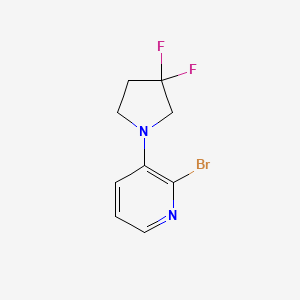

![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)
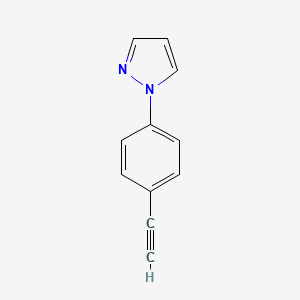
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)
